molecular formula C9H10ClNOS B14388087 2-Ethyl-1,2-benzothiazol-3-one;hydrochloride CAS No. 89390-13-6

2-Ethyl-1,2-benzothiazol-3-one;hydrochloride

Cat. No.: B14388087
CAS No.: 89390-13-6
M. Wt: 215.70 g/mol
InChI Key: WCZOKFSOUOBEJK-UHFFFAOYSA-N
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Description

2-Ethyl-1,2-benzothiazol-3-one;hydrochloride is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1,2-benzothiazol-3-one typically involves the reaction of 2-mercaptobenzoic acid with ethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the benzothiazole ring .

Industrial Production Methods

Industrial production of 2-Ethyl-1,2-benzothiazol-3-one often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1,2-benzothiazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-1,2-benzothiazol-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-1,2-benzothiazol-3-one involves its interaction with cellular components, leading to the disruption of microbial cell membranes and inhibition of essential enzymes. This compound targets specific molecular pathways, resulting in its antimicrobial and antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-1,2-benzothiazol-3-one stands out due to its specific structural features and the presence of an ethyl group, which can influence its reactivity and biological activity. Its unique combination of properties makes it suitable for a variety of applications in different fields .

Properties

CAS No.

89390-13-6

Molecular Formula

C9H10ClNOS

Molecular Weight

215.70 g/mol

IUPAC Name

2-ethyl-1,2-benzothiazol-3-one;hydrochloride

InChI

InChI=1S/C9H9NOS.ClH/c1-2-10-9(11)7-5-3-4-6-8(7)12-10;/h3-6H,2H2,1H3;1H

InChI Key

WCZOKFSOUOBEJK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2S1.Cl

Origin of Product

United States

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